molecular formula C15H16N2O3 B2895166 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile CAS No. 1424567-33-8

4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile

Cat. No. B2895166
CAS RN: 1424567-33-8
M. Wt: 272.304
InChI Key: ZMBOPBXOEZNXRQ-UHFFFAOYSA-N
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Description

4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile, also known as DAPH-3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DAPH-3 is a heterocyclic compound that contains a morpholine ring, a benzopyran ring, and a nitrile group.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile involves its interaction with specific enzymes or proteins in the target cells. For example, in the case of PARP inhibition, 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile binds to the active site of PARP and prevents it from catalyzing the transfer of ADP-ribose units to target proteins. This leads to the accumulation of DNA damage and cell death. Similarly, in the case of COX-2 inhibition, 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile binds to the active site of COX-2 and prevents it from catalyzing the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile depend on its target enzyme or protein and the specific biological system being studied. For example, in cancer cells, 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile induces DNA damage and cell death, leading to the inhibition of tumor growth. In inflammatory cells, 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile reduces the production of inflammatory mediators, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile has several advantages for lab experiments, including its high purity and stability, and its well-characterized mechanism of action. However, 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile, including the development of more efficient synthesis methods, the identification of new target enzymes or proteins, and the evaluation of its potential applications in other fields, such as materials science. Additionally, the development of new derivatives of 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile with improved solubility and lower toxicity could lead to the development of more effective drugs for the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile could lead to the development of new drugs for the treatment of cancer and inflammatory diseases, as well as other potential applications in materials science.

Synthesis Methods

The synthesis of 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile involves the reaction of 4-hydroxycoumarin with morpholine and cyanogen bromide. The reaction proceeds through a series of steps, including the formation of an intermediate compound that undergoes cyclization to form 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile. The yield of 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and the amount of reagents used.

Scientific Research Applications

4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile has been shown to exhibit anti-cancer activity by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair and is overexpressed in many types of cancer cells. Inhibition of PARP activity leads to the accumulation of DNA damage and cell death. 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile has also been shown to exhibit anti-inflammatory activity by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

properties

IUPAC Name

4-(3,4-dihydro-2H-chromene-4-carbonyl)morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c16-9-11-10-19-8-6-17(11)15(18)13-5-7-20-14-4-2-1-3-12(13)14/h1-4,11,13H,5-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBOPBXOEZNXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1C(=O)N3CCOCC3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile

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